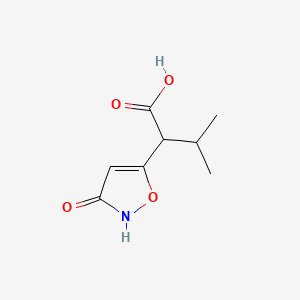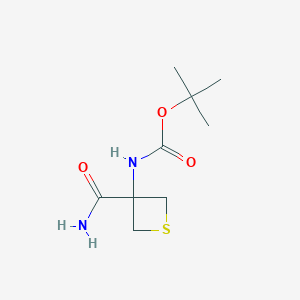
Tetracalcium tris(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracalcium tris(phosphate) is a chemical compound with the formula Ca₄(PO₄)₂O. It is the most basic of the calcium phosphates and has a calcium to phosphorus ratio of 2, making it the most phosphorus-poor phosphate . This compound is found naturally as the mineral hilgenstockite, which forms in industrial phosphate-rich slag. Tetracalcium tris(phosphate) is known for its higher solubility compared to apatite minerals, making it useful in various applications, including as a fertilizer and in medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetracalcium tris(phosphate) cannot be prepared in aqueous solutions as any precipitates with the correct calcium to phosphorus ratio contain hydroxide ions in apatitic phases. Instead, solid-state reactions are used. One common method involves reacting calcium hydrogen phosphate (CaHPO₄) with calcium carbonate (CaCO₃) at high temperatures (1450-1500°C) for up to 12 hours . The reaction is as follows: [ 2 \text{CaHPO}_4 + 2 \text{CaCO}_3 \rightarrow \text{Ca}_4(\text{PO}_4)_2\text{O} + 2 \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, tetracalcium tris(phosphate) is often produced as a by-product in the plasma spraying of hydroxyapatite coatings on metal implants. This method involves high-temperature processes that result in the formation of tetracalcium tris(phosphate) along with other calcium phosphates .
Análisis De Reacciones Químicas
Types of Reactions: Tetracalcium tris(phosphate) undergoes various chemical reactions, including hydrolysis and reactions with acidic calcium phosphates. For example, it hydrolyzes to form hydroxyapatite and calcium hydroxide at higher temperatures : [ 3 \text{Ca}_4(\text{PO}_4)_2\text{O} + 3 \text{H}_2\text{O} \rightarrow 2 \text{Ca}_5(\text{PO}_4)_3(\text{OH}) + 2 \text{Ca}(\text{OH})_2 ]
Common Reagents and Conditions: Common reagents used in reactions with tetracalcium tris(phosphate) include dicalcium phosphate anhydrous (CaHPO₄) and dicalcium phosphate dihydrate (CaHPO₄·2H₂O). These reactions typically occur under physiological conditions to form hydroxyapatite, which is useful in medical applications .
Major Products: The major products formed from reactions involving tetracalcium tris(phosphate) include hydroxyapatite and calcium hydroxide. These products are significant in the context of bone repair and regeneration .
Aplicaciones Científicas De Investigación
Tetracalcium tris(phosphate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other calcium phosphates. In biology and medicine, it is a key component in calcium phosphate cements used for bone repair and regeneration due to its biocompatibility and ability to form hydroxyapatite under physiological conditions . In industry, it is used in the production of fertilizers and as a component in coatings for metal implants .
Mecanismo De Acción
The mechanism by which tetracalcium tris(phosphate) exerts its effects is primarily through its ability to hydrolyze and form hydroxyapatite, a mineral that is a major component of bone. This process involves the interaction of tetracalcium tris(phosphate) with water and other calcium phosphates, leading to the formation of hydroxyapatite and calcium hydroxide . The molecular targets and pathways involved include the precipitation and crystallization of hydroxyapatite, which is essential for bone mineralization and repair .
Comparación Con Compuestos Similares
Tetracalcium tris(phosphate) is unique among calcium phosphates due to its high calcium to phosphorus ratio and its ability to form hydroxyapatite under physiological conditions. Similar compounds include tricalcium phosphate (Ca₃(PO₄)₂), hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), and dicalcium phosphate anhydrous (CaHPO₄) . Compared to these compounds, tetracalcium tris(phosphate) has a higher solubility and reactivity, making it particularly useful in medical applications for bone repair and regeneration .
Propiedades
Fórmula molecular |
Ca4O12P3- |
|---|---|
Peso molecular |
445.23 g/mol |
Nombre IUPAC |
tetracalcium;triphosphate |
InChI |
InChI=1S/4Ca.3H3O4P/c;;;;3*1-5(2,3)4/h;;;;3*(H3,1,2,3,4)/q4*+2;;;/p-9 |
Clave InChI |
YIGWVOWKHUSYER-UHFFFAOYSA-E |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)











